molecular formula C20H22N2O5S B2695943 1-{[4-(Acetylamino)phenyl]sulfonyl}-4-phenyl-4-piperidinecarboxylic acid CAS No. 710990-72-0

1-{[4-(Acetylamino)phenyl]sulfonyl}-4-phenyl-4-piperidinecarboxylic acid

Cat. No.: B2695943
CAS No.: 710990-72-0
M. Wt: 402.47
InChI Key: NZGSLSKOMBMYGE-UHFFFAOYSA-N
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Description

Structure and Key Features: 1-{[4-(Acetylamino)phenyl]sulfonyl}-4-phenyl-4-piperidinecarboxylic acid is a piperidine derivative with distinct substituents:

  • 1-Position: A sulfonyl group (-SO₂-) linked to a para-substituted phenyl ring bearing an acetylamino (-NHCOCH₃) group.
  • 4-Position: A phenyl group and a carboxylic acid (-COOH) group.

Molecular Formula: C₂₀H₂₃N₂O₅S
Molecular Weight: 403.47 g/mol
This compound’s structural complexity confers unique physicochemical properties, including hydrogen-bonding capacity (via -COOH and -NHCOCH₃) and moderate lipophilicity due to aromatic rings .

Properties

IUPAC Name

1-(4-acetamidophenyl)sulfonyl-4-phenylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-15(23)21-17-7-9-18(10-8-17)28(26,27)22-13-11-20(12-14-22,19(24)25)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGSLSKOMBMYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)(C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(Acetylamino)phenyl]sulfonyl}-4-phenyl-4-piperidinecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Sulfonylation: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Piperidine Ring Formation: The piperidine ring is formed through cyclization reactions, which may involve the use of piperidine derivatives and appropriate catalysts.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide group (-SO₂-NH-) demonstrates characteristic nucleophilic and hydrolytic behavior:

Key Reactions:

Reaction TypeConditionsProductsReference
Acidic HydrolysisConcentrated HCl, reflux (110°C)4-Aminobenzenesulfonic acid derivative + piperidine-carboxylic acid byproducts
Alkaline Hydrolysis6M NaOH, 80°CSulfonate salt + liberated amine
AlkylationR-X (alkyl halides), DMF, K₂CO₃N-alkylated sulfonamide derivatives
  • Hydrolysis proceeds via cleavage of the S-N bond under strong acidic/basic conditions, yielding sulfonic acids or salts.

  • Alkylation occurs at the sulfonamide nitrogen, requiring polar aprotic solvents like DMF to stabilize transition states.

Carboxylic Acid Functionalization

The terminal carboxylic acid (-COOH) participates in typical acid-derived transformations:

Key Reactions:

Reaction TypeConditionsReagents/CatalystsProductsReference
EsterificationEthanol, H₂SO₄, refluxH⁺ (acid catalyst)Ethyl ester derivative
AmidationSOCl₂ → R-NH₂, THFThionyl chloride, aminePrimary/secondary amides
DecarboxylationPyridine, Cu powder, 200°CMetal catalyst, heatCO₂ release + aryl product
  • Esterification with ethanol under acidic conditions is well-documented, leveraging the compound’s solubility in polar solvents .

  • Decarboxylation requires high temperatures and catalysts, producing biphenyl derivatives via radical intermediates.

Piperidine Ring Modifications

The 4-phenyl-piperidine core influences steric and electronic environments for ring-specific reactions:

Key Reactions:

Reaction TypeConditionsReagentsProductsReference
N-AcylationAcetic anhydride, CH₂Cl₂Base (e.g., Et₃N)N-acetylpiperidine derivative
Ring-openingHBr (48%), refluxStrong acidBromoalkane + sulfonamide fragment
  • The piperidine nitrogen’s basicity (pKa ~7-9) allows selective acylation without affecting the sulfonamide group.

  • Acid-induced ring-opening proceeds via protonation and nucleophilic attack at the β-carbon.

Acetylamino Group Transformations

The 4-acetamidophenyl moiety undergoes hydrolysis and electrophilic substitution:

Key Reactions:

Reaction TypeConditionsReagentsProductsReference
DeacetylationHCl (6M), 60°CAqueous acidPrimary amine derivative
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄, 0°CNitronium ionNitro-substituted aryl product
  • Deacetylation regenerates a free amine, enabling subsequent diazotization or coupling reactions.

  • Nitration occurs at the activated para position relative to the sulfonamide group.

Interfunctional Group Interactions

Steric and electronic effects between groups modulate reactivity:

  • The 4-phenyl group on the piperidine ring imposes steric hindrance, slowing reactions at the adjacent carboxylic acid .

  • Electron-withdrawing sulfonamide reduces electrophilic substitution rates on the attached phenyl ring compared to the acetylated ring.

Stability Under Synthetic Conditions

Critical stability considerations include:

  • Thermal Decomposition : Prolonged heating above 150°C induces decomposition via sulfonamide cleavage.

  • pH Sensitivity : Stable in pH 4–8; outside this range, hydrolysis of sulfonamide or acetylamino groups occurs .

This compound’s multifunctional architecture enables tailored modifications for drug discovery, particularly in developing protease inhibitors or kinase modulators . Systematic optimization of reaction conditions (e.g., solvent polarity, temperature gradients) is essential to maximize yields of desired products.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C20H30N4O5S
  • Molecular Weight : 438.5 g/mol
  • IUPAC Name : Ethyl 4-[4-(4-acetamidophenyl)sulfonylpiperazin-1-yl]piperidine-1-carboxylate
  • Key Functional Groups : Acetylamino, sulfonyl, piperidine

The compound features a piperidine ring with a sulfonamide group and an acetylamino phenyl moiety, which contribute to its biological activity.

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. A study by Aziz-ur-Rehman et al. synthesized various propanamide derivatives that demonstrated significant antiproliferative effects against human cancer cell lines. The introduction of the acetylamino group notably enhanced the activity of these compounds compared to their analogs lacking this modification. Compounds synthesized showed IC50 values indicating strong activity relative to established chemotherapeutic agents like doxorubicin .

CompoundIC50 (µM)Reference
6h20.12 ± 6.20
6j10.84 ± 4.2
Doxorubicin0.92 ± 0.1

Neuroprotective Effects

In studies involving animal models of neurodegenerative diseases, such as Parkinson's disease, the compound has shown protective effects against neurotoxicity. In a double lesion model, rats treated with this compound exhibited reduced motor deficits and improved survival rates compared to untreated controls, suggesting its potential as a neuroprotective agent.

Enzyme Inhibition

The compound has been identified as an inhibitor of the enzyme Aldo-keto reductase family 1 member C3 (AKR1C3), which plays a crucial role in steroid metabolism. This inhibition can be beneficial in treating conditions related to hormonal imbalances and metabolic disorders .

Case Study 1: Antiproliferative Effects

In a comprehensive study conducted by Passarella et al., various derivatives of piperidine-based compounds were synthesized and tested for their antiproliferative activity against cancer cell lines. The results indicated that modifications to the acetylamino group significantly enhanced the potency of these compounds against cancer cells.

Case Study 2: Neuroprotection in Animal Models

A detailed investigation into the neuroprotective effects of the compound was conducted using a rat model for Parkinson's disease. The findings demonstrated that treatment with the compound resulted in marked improvements in motor function and survival rates, highlighting its potential therapeutic applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-{[4-(Acetylamino)phenyl]sulfonyl}-4-phenyl-4-piperidinecarboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Sulfonyl Phenyl Group :

  • Acetylamino vs. Methoxycarbonylamino (Target vs. Solubility: Methoxycarbonylamino may improve aqueous solubility due to the polar methoxy group.
  • Halogenation (Target vs. ):

    • The 2,6-dichloro substitution in increases lipophilicity and may enhance membrane permeability but reduces hydrogen-bonding capacity.
  • Carboxylic Acid vs. Carboxamide (Target vs. ): The carboxylic acid (-COOH) in the target compound is ionizable at physiological pH, improving water solubility, whereas the carboxamide (-CONH₂) in is non-ionizable, favoring passive diffusion across membranes.

Piperidine Core Modifications :

  • Biological Implications :
    • The absence of a 4-phenyl group in , and may reduce steric hindrance, enabling interactions with smaller binding sites.

Biological Activity

1-{[4-(Acetylamino)phenyl]sulfonyl}-4-phenyl-4-piperidinecarboxylic acid, also known as a sulfonamide derivative, is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical formula for this compound is C15H20N2O5SC_{15}H_{20}N_{2}O_{5}S, and it has a CAS number of 1142210-40-9. The structural features include a piperidine core, an acetylamino group, and a sulfonyl moiety, which are critical for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been reported that similar sulfonamide compounds exhibit inhibitory effects on various enzymes, including fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. Inhibition of FAAH can lead to increased levels of endogenous cannabinoids, potentially providing analgesic effects .
  • Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. Compounds with similar structures have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis through mechanisms involving inhibition of folate synthesis .

Table 1: Summary of Biological Activities

Activity Type Effect Reference
Enzyme InhibitionFAAH inhibition leading to analgesia
AntimicrobialModerate activity against specific bacteria
CytotoxicityPotential against cancer cell lines
Neurotransmitter ModulationPossible effects on dopamine reuptake

Case Studies and Research Findings

  • FAAH Inhibition : A study demonstrated that compounds structurally related to this compound significantly inhibited FAAH activity in vitro. This inhibition led to increased levels of anandamide in the brain, which is associated with pain relief and anti-inflammatory effects .
  • Antimicrobial Testing : In vitro tests revealed that derivatives with similar sulfonamide structures exhibited significant antibacterial activity. For instance, a series of synthesized piperidine derivatives showed IC50 values ranging from 0.63 µM to 2.14 µM against E. coli and Staphylococcus aureus, suggesting strong potential for therapeutic applications in treating bacterial infections .
  • Cytotoxicity Against Cancer Cells : Research on related compounds indicated that they could induce apoptosis in liver cancer cell lines (HepG2) through the activation of caspase pathways. This suggests that the compound may have anticancer properties, warranting further investigation into its efficacy as an antitumor agent .

Q & A

Q. What are the standard synthetic routes for 1-{[4-(Acetylamino)phenyl]sulfonyl}-4-phenyl-4-piperidinecarboxylic acid, and how do experimental conditions influence yield?

The compound is typically synthesized via multi-step procedures involving sulfonylation, cyclization, and hydrolysis. For example, hydrolysis of ester intermediates (e.g., ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate) using aqueous NaOH (5N) followed by acidification to pH 3-4 yields the carboxylic acid derivative with 88% efficiency . Key variables include reaction time (24 hours for hydrolysis), solvent choice (ethanol/water mixtures), and stoichiometric ratios. Monitoring via TLC ensures reaction completion, while purification employs column chromatography or recrystallization .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for validation?

Characterization relies on:

  • NMR Spectroscopy : 1^1H NMR in DMSO-d6 identifies aromatic protons (δ 7.49–8.09 ppm) and piperidine backbone signals (δ 1.52–4.31 ppm) .
  • IR Spectroscopy : Peaks at 1730 cm1^{-1} (C=O stretch) and 1687 cm1^{-1} (sulfonamide) confirm functional groups .
  • Elemental Analysis : Matches calculated vs. experimental values for C, H, and N (e.g., %C 50.04 vs. 49.99 calculated) .
    Consistent melting points (e.g., 162–163°C) and HPLC purity (>95%) further validate structural integrity .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction energetics and transition states, while machine learning models analyze experimental datasets to identify optimal conditions. For instance, ICReDD’s reaction path search methods reduce trial-and-error by integrating computational screening (e.g., solvent effects, catalyst selection) with experimental validation . This approach accelerates the design of novel analogs, such as sulfonylpiperidine carboxamides, by prioritizing high-yield pathways .

Q. What strategies resolve contradictions in biological activity data across studies, particularly regarding carbonic anhydrase inhibition?

Discrepancies in IC50 values may arise from assay variability (e.g., enzyme source, pH conditions) or structural modifications. Methodological solutions include:

  • Standardized Assays : Use recombinant human isoforms under controlled buffer conditions (e.g., Tris-HCl pH 7.4).
  • Structure-Activity Relationship (SAR) Analysis : Compare inhibitory potency of analogs with systematic substitutions (e.g., sulfonamide vs. carboxylate groups) .
  • Molecular Docking : Validate binding modes using crystal structures (e.g., PDB 3NTX) to identify critical interactions (e.g., Zn<sup>2+</sup> coordination) .

Q. How can multi-component reactions (MCRs) improve the efficiency of synthesizing functionalized piperidine derivatives?

MCRs, such as the sulfamic acid-catalyzed five-component reaction, enable one-pot synthesis of densely functionalized piperidines. Key steps include:

  • Sequential addition of amines, acetylacetates, and aldehydes in ethanol.
  • Catalysis by sulfamic acid (0.1 mmol) under mild conditions (room temperature, 8–12 hours) .
    This method avoids intermediate isolation, achieving yields >80% for analogs like ethyl 1,2,6-triphenyl-4-(phenylamino)tetrahydropyridine-3-carboxylate .

Q. What are the challenges in scaling up laboratory-scale synthesis to pilot production, and how are they addressed?

Scale-up hurdles include:

  • Exothermic Reactions : Controlled addition of reagents (e.g., NaOH in hydrolysis) to prevent thermal runaway .
  • Purification Complexity : Replace column chromatography with continuous crystallization or membrane filtration .
  • Solvent Recovery : Implement distillation or adsorption systems to recycle ethanol/water mixtures .

Methodological Considerations Table

Research AspectKey MethodExample from Evidence
Synthesis Hydrolysis of estersNaOH-mediated hydrolysis at RT for 24 hours
Characterization 1^1H NMRδ 7.93 ppm (aromatic protons, J = 8.5 Hz)
Biological Assay Enzyme inhibitionCarbonic anhydrase isoform-specific IC50 profiling
Computational Design Reaction path searchICReDD’s quantum chemical-guided optimization

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